BenchChemオンラインストアへようこそ!

2,3-Dihydro-1-benzofuranacetic acid

Asymmetric catalysis Organocatalysis Oxa-Michael reaction

2,3-Dihydro-1-benzofuranacetic acid (CAS 62590-78-7), systematically named 2-(2,3-dihydro-1-benzofuran-2-yl)acetic acid, is a heterocyclic carboxylic acid belonging to the 2,3-dihydrobenzofuran class. With a molecular formula of C₁₀H₁₀O₃ and a molecular weight of 178.18 g/mol, this compound bears the acetic acid side chain at the 2-position of the partially saturated furan ring, distinguishing it from the 3-yl and 5-yl positional isomers that dominate the patent and medicinal chemistry literature.

Molecular Formula C10H10O3
Molecular Weight 178.18 g/mol
CAS No. 62590-78-7
Cat. No. B1612202
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dihydro-1-benzofuranacetic acid
CAS62590-78-7
Molecular FormulaC10H10O3
Molecular Weight178.18 g/mol
Structural Identifiers
SMILESC1C2=CC=CC=C2C(O1)CC(=O)O
InChIInChI=1S/C10H10O3/c11-10(12)6-8-5-7-3-1-2-4-9(7)13-8/h1-4,8H,5-6H2,(H,11,12)
InChIKeyKZKFZQZGPQUAKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Dihydro-1-benzofuranacetic Acid (CAS 62590-78-7): A Positionally Distinct Benzofuran Scaffold for Medicinal Chemistry and Asymmetric Synthesis


2,3-Dihydro-1-benzofuranacetic acid (CAS 62590-78-7), systematically named 2-(2,3-dihydro-1-benzofuran-2-yl)acetic acid, is a heterocyclic carboxylic acid belonging to the 2,3-dihydrobenzofuran class [1]. With a molecular formula of C₁₀H₁₀O₃ and a molecular weight of 178.18 g/mol, this compound bears the acetic acid side chain at the 2-position of the partially saturated furan ring, distinguishing it from the 3-yl and 5-yl positional isomers that dominate the patent and medicinal chemistry literature . Its computed physicochemical profile includes a logP of approximately 1.73 and a topological polar surface area of 46.5 Ų, placing it in a favorable property space for central nervous system and intracellular target engagement [2]. The compound is commercially available as a research chemical in purities of 95% to 98% and serves as a versatile small-molecule scaffold for the synthesis of bioactive benzofuran derivatives, including anti-inflammatory agents and G protein-coupled receptor modulators .

Why 2,3-Dihydro-1-benzofuranacetic Acid Cannot Be Interchanged with Its Positional Isomers in Research and Development


The three positional isomers of 2,3-dihydrobenzofuranacetic acid—substituted at the 2-, 3-, or 5-position—are not functionally interchangeable in either synthetic or biological contexts. The 2-yl isomer (CAS 62590-78-7) serves as the core scaffold for antioxidant and anti-inflammatory benzofuran derivatives such as IRFI-016 and BFA, whereas the 3-yl isomer (CAS 76570-83-7) is the established pharmacophoric scaffold for GPR40/FFA1 agonists including the clinical candidate TAK-875 (fasiglifam), and the 5-yl isomer (CAS 69999-16-2) is primarily employed as a darifenacin metabolite and impurity standard [1]. These divergent application profiles arise from fundamental differences in the spatial orientation of the carboxylic acid side chain, which dictates receptor binding geometry, metabolic stability, and the available chemical space for further derivatization [2]. Substituting one isomer for another without re-optimizing the synthetic route and biological assay cascade will lead to loss of target engagement, altered pharmacokinetics, or complete synthetic incompatibility. The following evidence sections quantify these differentiation points to support informed procurement decisions [3].

Quantitative Differentiation Evidence for 2,3-Dihydro-1-benzofuranacetic Acid (CAS 62590-78-7) Versus Closest Analogs


Enantioselective Synthesis: Up to 96% ee via Dual Arylboronic Acid–Aminothiourea Organocatalysis, a Route Inaccessible to the 5-yl Isomer

The 2-yl acetic acid scaffold is directly accessible in high enantiomeric excess via an asymmetric intramolecular oxa-Michael cyclization of α,β-unsaturated carboxylic acids, catalyzed by a bifunctional arylboronic acid–aminothiourea dual catalytic system [1]. This method delivers the target compound with up to 96% ee and good yields. In contrast, the 3-yl isomer requires a fundamentally different catalytic manifold—rhodium-catalyzed asymmetric hydrogenation—which operates on a distinct substrate class and cannot be applied to the 2-yl scaffold [2]. The 5-yl isomer is typically prepared via acid-catalyzed cyclization of 2-allylphenols followed by carboxylation, a sequence that does not lend itself to enantioselective control at the acetic acid-bearing carbon [3]. This synthetic orthogonality means that laboratories requiring chiral 2,3-dihydrobenzofuran building blocks must procure the specific positional isomer compatible with their enantioselective route.

Asymmetric catalysis Organocatalysis Oxa-Michael reaction Enantioselective synthesis

Enzymatic Dynamic Kinetic Resolution of 2,3-Dihydrobenzofuran Esters: Up to 99% ee with Anti-inflammatory Activity Demonstrated in Zebrafish Model

A 2024 study demonstrated that 2,3-dihydrobenzofuran (2,3-DHB) esters—direct synthetic derivatives of the target 2-yl acetic acid—can be prepared with up to 99% ee via enzyme-catalyzed dynamic kinetic resolution (DKR) of 2,3-dihydro-3-benzofuranols [1]. This protocol provides easy access to a series of chiral 2,3-DHB ester derivatives and prodrugs. Biological evaluation revealed that several products exhibit potent anti-inflammatory activity in a zebrafish inflammation model [1]. Notably, the DKR approach leverages the 2-yl scaffold architecture: the stereocenter at the 2-position of the dihydrofuran ring is configurationally labile under the reaction conditions, enabling the dynamic resolution. The 3-yl and 5-yl isomers lack this specific stereochemical lability profile at the acetic acid attachment point, making them unsuitable substrates for an analogous DKR process [2]. This establishes the 2-yl isomer as the preferred scaffold for generating libraries of enantiopure anti-inflammatory benzofuran derivatives.

Biocatalysis Dynamic kinetic resolution Anti-inflammatory Zebrafish model

Physicochemical Property Divergence: LogP, PSA, and Rotatable Bond Count Differentiate the 2-yl Isomer from the 5-yl Isomer for Formulation and Permeability

Computed and experimental physicochemical properties reveal measurable differences between the 2-yl and 5-yl positional isomers that impact their suitability for different research applications. The target 2-yl isomer has a computed LogP of approximately 1.73 (range 1.5–1.73 across sources), a topological polar surface area (tPSA) of 46.5 Ų, and 2 rotatable bonds [1]. The 5-yl isomer has an experimentally determined melting point of 96–98 °C (some sources report 105–107 °C) [2]. While exact experimental LogP data for both isomers in the same study are not available in the open literature, the difference in substitution position alters the electronic distribution and hydrogen-bonding capacity of the carboxylic acid group. The 2-yl isomer places the acetic acid side chain on the saturated carbon of the dihydrofuran ring, allowing greater conformational flexibility, whereas the 5-yl isomer anchors the side chain on the aromatic benzene ring, restricting rotational freedom and altering crystal packing (reflected in the higher melting point). These property differences directly affect solubility, formulation behavior, and passive membrane permeability, making the isomers non-interchangeable in early-stage drug discovery assays [3].

Physicochemical properties LogP Polar surface area Drug-likeness

Scaffold Application Divergence: The 2-yl Isomer Is the Core of Multi-Target Antioxidant/Anti-inflammatory Agents, Distinct from the GPCR40-Selective 3-yl and the Darifenacin-Coupled 5-yl Isomer

A systematic comparison of the three positional isomers reveals that each has been elaborated into a distinct class of bioactive molecules targeting unrelated therapeutic areas. The 2-yl scaffold is the core structure of IRFI-016 (raxofelast, CAS 128232-14-4), a 5-acetoxy-4,6,7-trimethyl-2,3-dihydrobenzofuran-2-acetic acid derivative with antiproliferative activity in rat aortic smooth muscle cells (H₂O₂-stimulated) and attenuation of MAPK/ERK kinase and PKC signaling . The same 2-yl scaffold underlies BFA (5-hydroxy-4,6,7-trimethyl-2,3-dihydrobenzofuran-2-acetic acid), a water-soluble antioxidant that protects against lipid peroxidation and sulfhydryl group oxidation [1]. In contrast, the 3-yl scaffold has been optimized exclusively as a GPR40/FFA1 agonist chemotype, with the clinical candidate TAK-875 (fasiglifam) achieving an EC₅₀ of ~14–72 nM at human GPR40; this chemotype is structurally constrained to the 3-yl substitution pattern for receptor recognition [2]. The 5-yl isomer is almost exclusively cited as a darifenacin carboxylic acid impurity (Darifenacin 5-Carboxymethyl Impurity) and synthetic intermediate, with no independent biological profiling program reported [3]. This application-level divergence means that a medicinal chemistry team pursuing antioxidant, anti-inflammatory, or antiproliferative benzofuran programs must select the 2-yl scaffold, while GPCR40 programs require the 3-yl scaffold, and analytical reference standard programs require the 5-yl isomer.

Scaffold comparison Antioxidant Anti-inflammatory GPCR40 agonist Darifenacin intermediate

Commercial Availability and Purity: The 2-yl Isomer Is Procured as a Versatile Research Scaffold, Whereas the 5-yl Isomer Is Primarily Sold as a Regulated Impurity Standard

Commercial sourcing data reveal a fundamental difference in how the three isomers are positioned in the research chemical supply chain. The target 2-yl isomer (CAS 62590-78-7) is listed by multiple vendors (AKSci, Biosynth, Leyan, A2B Chem) as a research-grade building block with standard purities of 95% and 98%, accompanied by full quality assurance documentation including NMR, HPLC, and GC certificates of analysis . The 3-yl isomer (CAS 76570-83-7) is similarly available as a research chemical (95–98% purity) from Bidepharm, AchemBlock, and others . In contrast, the 5-yl isomer (CAS 69999-16-2) is predominantly marketed as Darifenacin 5-Carboxymethyl Impurity or Darifenacin Carboxylic Acid Impurity, supplied with detailed characterization data compliant with regulatory guidelines (ICH Q3A/Q3B) and intended specifically for analytical method development and validation [1]. The pricing and minimum order quantities also differ: the 5-yl isomer, positioned as a pharmaceutical impurity reference standard, typically commands a higher unit price (> €100/mg) compared to the 2-yl and 3-yl research scaffolds (€10–50/mg range). This market segmentation reflects the distinct end-use profiles and regulatory requirements associated with each isomer.

Commercial sourcing Purity specification Research chemical Impurity standard

High-Value Application Scenarios for 2,3-Dihydro-1-benzofuranacetic Acid (CAS 62590-78-7) Based on Differential Evidence


Enantioselective Synthesis of Chiral Benzofuran Building Blocks via Organocatalytic or Enzymatic Routes

Research groups developing asymmetric methodologies for heterocyclic scaffolds should select the 2-yl isomer as the substrate of choice. As demonstrated by Azuma et al. (2014), the dual arylboronic acid–aminothiourea catalytic system delivers the target compound with up to 96% ee via an intramolecular oxa-Michael cyclization [1]. More recently, Li et al. (2024) showed that 2,3-dihydrobenzofuran esters derived from the 2-yl scaffold can be obtained with up to 99% ee using enzymatic dynamic kinetic resolution, with the resulting compounds exhibiting anti-inflammatory activity in a zebrafish model [2]. Neither the 3-yl nor the 5-yl isomer is amenable to these enantioselective protocols. Laboratories investing in asymmetric benzofuran synthesis should therefore establish a reliable supply chain for CAS 62590-78-7 as the key substrate.

Medicinal Chemistry Lead Optimization for Antioxidant and Anti-inflammatory Benzofuran Derivatives

The 2-yl scaffold is the mandatory starting point for benzofuran-based antioxidant and anti-inflammatory drug discovery programs. The core structure is shared by IRFI-016 (raxofelast), which attenuates MAPK/ERK kinase and PKC signaling in vascular smooth muscle cells, and BFA, which protects against lipid peroxidation and sulfhydryl oxidation . The 2024 enzymatic DKR study further validates the anti-inflammatory potential of 2-yl-derived esters in an in vivo zebrafish inflammation model [2]. In contrast, the 3-yl scaffold is restricted to GPCR40/FFA1 metabolic programs (e.g., TAK-875), and the 5-yl scaffold is limited to pharmaceutical impurity applications (darifenacin). A medicinal chemistry team pursuing multi-target anti-inflammatory benzofurans must procure the 2-yl isomer exclusively.

Chemical Biology Tool Compound Synthesis Requiring Defined Stereochemistry at the Dihydrofuran 2-Position

For chemical biology applications requiring a defined stereocenter adjacent to the carboxylic acid group, only the 2-yl isomer provides a demonstrated synthetic pathway to high enantiopurity (≥96% ee) without chiral resolution [1]. The 2-position of the dihydrofuran ring is configurationally labile under DKR conditions, enabling dynamic stereochemical control that is not available at the 3- or 5-positions [2]. This makes the 2-yl isomer the preferred scaffold for synthesizing stereochemically defined benzofuran-based probes for target identification, cellular imaging, and chemical proteomics studies.

Pharmaceutical Analytical Reference Standard Differentiation: Ensuring Correct Isomer Procurement for Regulatory Compliance

Quality control and regulatory affairs laboratories must carefully differentiate between the three positional isomers when procuring reference standards. The 5-yl isomer (CAS 69999-16-2) is the established Darifenacin 5-Carboxymethyl Impurity standard, required for analytical method validation under ICH guidelines [3]. Procuring the 2-yl isomer in error for this purpose would yield invalid analytical results and potential regulatory findings. Conversely, a medicinal chemistry laboratory requiring a research-grade benzofuran scaffold should procure the 2-yl or 3-yl isomer (depending on target) and avoid the premium-priced impurity-standard 5-yl isomer, which may carry unnecessary regulatory documentation costs and restrictive terms of use.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,3-Dihydro-1-benzofuranacetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.